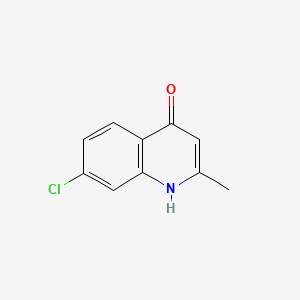

7-Chloro-2-methylquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYVITBRDNFBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220764 | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70499-13-7, 15644-88-9 | |

| Record name | 7-Chloro-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70499-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15644-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Chloro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-methylquinolin-4-ol, also known as 7-chloro-2-methyl-4-quinolone, is a heterocyclic compound of significant interest in medicinal chemistry. The quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol structure can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, drawing upon data from closely related analogues to offer a thorough understanding for research and development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts: the 7-chloroquinoline and 2-methyl-4-quinolone scaffolds.

| Property | Predicted/Inferred Value | Basis for Prediction |

| Molecular Formula | C₁₀H₈ClNO | --- |

| Molecular Weight | 193.63 g/mol | --- |

| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 7-Chloro-2-methylquinoline, which is a white crystalline powder[1]. |

| Melting Point | Expected to be high, likely >250 °C. | 7-Chloroquinolin-4-ol has a melting point of 277-279 °C. The methyl group may slightly alter this. |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Typical for quinoline derivatives. |

| pKa | The quinoline nitrogen is weakly basic, while the 4-hydroxyl group is weakly acidic. | General characteristic of 4-hydroxyquinolines. |

Tautomerism: The Quinolone-Quinolinol Equilibrium

A critical chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms. For this compound, this equilibrium is a significant determinant of its reactivity and biological interactions. The quinolone form is often the predominant tautomer.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is most commonly achieved through the Gould-Jacobs reaction or the Conrad-Limpach synthesis . For this compound, a plausible synthetic route would involve the reaction of 3-chloroaniline with an appropriate β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization.

Proposed Synthetic Pathway: Conrad-Limpach-Knorr Reaction

-

Condensation: 3-Chloroaniline is reacted with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((3-chlorophenyl)amino)but-2-enoate. This step is typically acid-catalyzed.

-

Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This intramolecular condensation results in the formation of the quinolone ring system.

Caption: Proposed synthesis of this compound.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would likely show signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 3-position, and a singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro group.

-

¹³C NMR: The spectrum would exhibit signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the quinolone tautomer, the carbons of the aromatic rings, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching (for the enol form) or N-H stretching (for the keto form) in the region of 3200-3400 cm⁻¹.

-

C=O stretching of the quinolone ring around 1650-1670 cm⁻¹.

-

C=C and C=N stretching in the aromatic system in the 1500-1600 cm⁻¹ region.

-

C-Cl stretching in the lower frequency region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the functional groups present in the molecule:

-

The 4-hydroxyl group: This group can undergo O-alkylation, O-acylation, and can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). The resulting 4,7-dichloro-2-methylquinoline is a valuable intermediate for further functionalization via nucleophilic substitution at the 4-position.

-

The quinoline ring system: The aromatic ring can undergo electrophilic substitution reactions, although the chloro substituent is deactivating. The pyridine ring is generally less reactive towards electrophilic substitution.

-

The methyl group: The 2-methyl group is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes.

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and amodiaquine[2]. Derivatives of 7-chloroquinoline have also demonstrated a broad spectrum of other biological activities, including:

-

Anticancer: Many 7-chloroquinoline derivatives have been investigated for their antiproliferative activity against various cancer cell lines[3][4].

-

Antifungal and Antibacterial: The quinoline nucleus is present in several antibacterial and antifungal agents[5].

-

Antiviral: Some 7-chloroquinoline derivatives have been explored for their potential antiviral properties[6].

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the 4-hydroxyl group allows for the introduction of various side chains, which can be tailored to interact with specific biological targets.

Safety and Handling

Based on the hazard information for related compounds like 7-chloro-2-methylquinoline and 7-chloroquinolin-4-ol, this compound should be handled with care[7][8].

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7][8].

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid breathing dust.

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery and development. While direct experimental data for this specific molecule is limited, its chemical properties, reactivity, and potential biological activities can be reliably inferred from the extensive knowledge of the 7-chloroquinoline and 4-hydroxyquinoline families of compounds. Its synthesis via established methods like the Conrad-Limpach or Gould-Jacobs reactions makes it an accessible building block for the creation of novel therapeutic agents. Further research into the specific properties and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 7-Chloro-2-methylquinoline CAS 4965-33-7. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220.

-

MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of novel heterocyclic compounds derived from 7-chloro-4-(1-(2-cyanoacetylhydrazine)ethylideneamino)quinoline as antimicrobial and antioxidant agents. Retrieved from [Link]

- Guevara-Pulido, J., Jiménez, R. A., Morantes, S. J., Jaramillo, D. N., & Acosta-Guzmán, P. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125.

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.

- Charris, J., Padrón, J., Ravelo, J. L., Spengler, G., & Molnár, J. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 969.

-

MDPI. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Retrieved from [Link]

-

MDPI. (2020). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

Sources

- 1. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol

CAS Number: 15644-88-9 Molecular Formula: C₁₀H₈ClNO Molecular Weight: 193.63 g/mol [1]

This guide provides a comprehensive technical overview of 7-Chloro-2-methylquinolin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established synthetic methodologies and the well-documented biological importance of the quinoline scaffold, this document will detail the synthesis, characterization, safety protocols, and potential applications of this molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Quinoline and its derivatives are found in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[2][3] This structural motif is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory drugs. The diverse biological activities of quinoline derivatives underscore the importance of synthesizing and characterizing novel analogues such as this compound for potential drug discovery programs.

Synthesis of this compound

The most established and versatile method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[4][5] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, the logical starting materials are 3-chloroaniline and ethyl acetoacetate.

The Conrad-Limpach Synthesis: Mechanism and Rationale

The Conrad-Limpach synthesis proceeds in two key stages:

-

Enamine Formation: The reaction begins with the acid-catalyzed condensation of the aniline (3-chloroaniline) with the β-ketoester (ethyl acetoacetate). This step forms a β-aminoacrylate, also known as an enamine. This is the kinetically favored product at lower temperatures.[6]

-

Thermal Cyclization: The enamine intermediate then undergoes an intramolecular cyclization at high temperatures (typically around 250 °C) to form the 4-hydroxyquinoline ring system, with the elimination of ethanol.[5] The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[5][7]

The choice of 3-chloroaniline as the starting material is dictated by the desired substitution pattern of the final product. The chlorine atom at the 3-position of the aniline ring will result in the chlorine atom at the 7-position of the quinoline ring system after cyclization. The methyl group at the 2-position and the hydroxyl group at the 4-position of the final product are derived from the ethyl acetoacetate reactant.

Caption: Conrad-Limpach synthesis workflow for this compound.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis.[6][7] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-chloroaniline and ethyl acetoacetate.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct and excess ethyl acetoacetate under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250 °C.[7]

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the completion of the cyclization by TLC.

-

Allow the reaction mixture to cool to room temperature. The product, this compound, will often precipitate from the solvent.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Physicochemical and Spectroscopic Characterization

Due to the limited availability of specific experimental data for this compound, the following information is a combination of data for the target compound where available and data for the closely related analogue, 7-chloro-2-methylquinoline (CAS 4965-33-7), for comparative purposes.

| Property | This compound | 7-chloro-2-methylquinoline (Analogue) |

| CAS Number | 15644-88-9 | 4965-33-7[8] |

| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClN[8] |

| Molecular Weight | 193.63 g/mol | 177.63 g/mol [8][9] |

| Appearance | Solid | White to light brown crystalline powder[9][10] |

| Melting Point | Not available | 75-77 °C[9] |

| Boiling Point | Not available | 278.2 °C at 760 mmHg[9] |

Spectroscopic Data (for analogue 7-chloro-2-methylquinoline):

-

¹H NMR: Spectral data for 7-chloro-2-methylquinoline is available and can be used as a reference for the aromatic proton signals.[11] The spectrum of this compound would be expected to show similar aromatic proton signals, with the addition of a signal for the hydroxyl proton and a shift in the signals of the protons on the heterocyclic ring due to the presence of the hydroxyl group.

-

¹³C NMR: Carbon NMR data for 7-chloro-2-methylquinoline is also available.[12] For this compound, the carbon spectrum would show a significant downfield shift for the carbon atom bearing the hydroxyl group (C4).

-

Mass Spectrometry: The mass spectrum of 7-chloro-2-methylquinoline shows molecular ion peaks at m/z 177 and 179, corresponding to the chlorine isotopes.[8] For this compound, the expected molecular ion peaks would be at m/z 193 and 195.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which would be absent in the spectrum of 7-chloro-2-methylquinoline. Both compounds would exhibit characteristic absorptions for C-H and C=C aromatic stretching vibrations.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not widely published, the broader class of 7-chloroquinoline derivatives has been extensively investigated for various therapeutic applications.

-

Antimalarial Activity: The 7-chloro-4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. It is plausible that this compound could serve as a precursor or starting material for the synthesis of novel antimalarial agents.[3]

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases.[2] Some 7-chloroquinoline derivatives have shown significant antiproliferative activity against various cancer cell lines.

-

Antimicrobial and Antifungal Activity: The quinoline nucleus is present in several antibacterial and antifungal agents. Derivatives of 7-chloroquinoline have been reported to possess antimicrobial and antifungal properties.

-

Neuroprotective Potential: Recent research has explored 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease.[13]

Given the established biological significance of the 7-chloroquinoline core, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further biological evaluation of this compound and its derivatives is warranted.

Caption: Potential therapeutic applications of this compound.

Safety and Handling

For this compound (CAS 15644-88-9), the following hazard information has been reported:

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For the related compound, 7-chloro-2-methylquinoline (CAS 4965-33-7), the following has been noted:[10]

-

Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

-

Precautionary Statements: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

General Laboratory Safety Practices:

-

Use this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis can be readily achieved through the well-established Conrad-Limpach reaction. While specific biological data for this compound is limited, the extensive body of research on the 7-chloroquinoline scaffold strongly suggests its utility as a building block for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is a promising avenue for future research.

References

-

PubChem. 7-Chloro-2-methylquinoline. [Link]

-

Home Sunshine Pharma. 7-Chloro-2-methylquinoline CAS 4965-33-7. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

-

Parra, Y. de J., et al. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central, 2019. [Link]

-

de Oliveira, R. B., et al. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, vol. 170, 2016, pp. 156-163. [Link]

-

Charris, J., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central, 2022. [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. [Link]

-

Guevara-Pulido, J., et al. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed, 2022. [Link]

-

Charris, J., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, vol. 27, no. 19, 2022, p. 6685. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Larsen, R. D., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, vol. 14, no. 1, 2009, pp. 298-307. [Link]

-

Baxendale, I. R., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, vol. 86, no. 19, 2021, pp. 13402-13419. [Link]

-

PubChem. 4-[[7-Chloro-4-quinolinyl]amino]-2-[[diethylamino]methyl]-6-(p-trifluoromethylphenyl)phenol. [Link]

-

Guevara-Pulido, J., et al. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, vol. 7, no. 15, 2022. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

SpectraBase. 7-chloro-4-quinolinol. [Link]

-

Mendoza, J., et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, vol. 2021, no. 3, 2021, p. M1256. [Link]

-

PubChem. 4-Chloro-2-methylquinoline. [Link]

-

NIST WebBook. Phenol, 4-chloro-2-methyl-. [Link]

-

Ravi Pump Industries. 7-Chloro-2-Methylquinoline CAS 4965-33-7. [Link]

-

NIST WebBook. 2(1H)-Quinolinone, 4-methyl-. [Link]

-

Li, J., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. ACS Chemical Neuroscience, vol. 5, no. 10, 2014, pp. 973-980. [Link]

-

PubChem. 7-Chloro-4-methylquinoline. [Link]

-

SpectraBase. 7-Chloro-4-hydrazinoquinoline. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Miller, J. R., et al. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 1162-1168. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Chloro-2-methylquinoline CAS 4965-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR [m.chemicalbook.com]

- 12. 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum [chemicalbook.com]

- 13. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides a comprehensive overview of 7-Chloro-2-methylquinolin-4-ol, a key heterocyclic intermediate. We will delve into its fundamental chemical and physical properties, explore its nuanced molecular structure with a focus on tautomerism, detail methods for its synthesis and characterization, and discuss its applications in the field of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed, field-proven understanding of this important chemical entity.

Chemical Identity and Core Properties

This compound is a substituted quinoline derivative. The presence of a chlorine atom at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position imparts specific reactivity and physical characteristics that are crucial for its role as a synthetic precursor.

A summary of its key identifiers and computed physical properties is presented below. These values are foundational for experimental design, influencing choices regarding solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | - |

| CAS Number | 13735-71-2 | - |

| Appearance | White to crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | - |

| Boiling Point | 363.9±22.0 °C (Predicted) | - |

| Density | 1.40±0.1 g/cm³ (Predicted) | [2] |

Molecular Structure and Tautomerism

The molecular structure of this compound is more complex than its name might initially suggest. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with their corresponding keto form, 7-chloro-2-methylquinolin-4(1H)-one.

Causality: This equilibrium arises from the migration of a proton and the concurrent shift of double bonds. In many environments, including the solid state and polar solvents, the keto (quinolin-4(1H)-one) form is thermodynamically favored.[3] This preference is due to the formation of a stable amide-like functionality within the heterocyclic ring system. Understanding this tautomerism is paramount, as the dominant form dictates the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. For instance, reactions targeting a hydroxyl group may fail or require specific conditions to shift the equilibrium towards the enol form.

Below is a diagram illustrating this critical equilibrium.

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound and its analogs often employs classic cyclization reactions. A prevalent and robust method is the Conrad-Limpach reaction .

Expertise & Rationale: This pathway is chosen for its reliability and the accessibility of its starting materials. The reaction proceeds by first condensing a substituted aniline (m-chloroaniline) with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate. This step is typically catalyzed by acid. The subsequent step is a thermal cyclization, which requires high temperatures (often >250 °C) to drive the intramolecular ring closure and form the quinolinone ring system. The high temperature is necessary to overcome the activation energy for the electrocyclic reaction.

Conceptual Synthesis Workflow

-

Reactant Mixing: m-Chloroaniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid (e.g., H₂SO₄).

-

Condensation: The mixture is heated to form the β-anilinoacrylate intermediate, with the removal of water.

-

Thermal Cyclization: The intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (~250 °C).

-

Ring Closure: The intramolecular cyclization occurs, followed by tautomerization to yield the stable 7-chloro-2-methylquinolin-4(1H)-one product.

-

Isolation: The product precipitates upon cooling and can be isolated via filtration and purified by recrystallization.

The following diagram outlines the key stages of this synthetic protocol.

Caption: Conrad-Limpach synthesis workflow.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The predominance of the keto tautomer is reflected in the spectral data.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Aromatic protons will appear in the δ 7-8.5 ppm range with splitting patterns dictated by their positions. A key signal is the N-H proton of the keto form, which is often broad and may appear downfield (>11 ppm). The methyl group (C2-CH₃) will be a sharp singlet around δ 2.4 ppm. |

| ¹³C NMR | The spectrum will show 10 distinct carbon signals. A crucial peak is the carbonyl carbon (C4) of the keto tautomer, which typically appears significantly downfield around δ 175-180 ppm. The methyl carbon will be upfield (~δ 18-20 ppm). |

| Mass Spec (MS) | The molecular ion peak (M+) will confirm the molecular weight. For this compound, expect a characteristic isotopic pattern for the chlorine atom: a peak at m/z 193 (for ³⁵Cl) and another at m/z 195 (for ³⁷Cl) in an approximate 3:1 ratio.[1] |

| Infrared (IR) | The IR spectrum provides definitive evidence for the keto form. A strong absorption band will be observed in the 1650-1690 cm⁻¹ region, corresponding to the C=O stretch of the cyclic amide. A broad peak around 3000-3400 cm⁻¹ would indicate the N-H stretch. The presence of only a weak or absent O-H stretch further validates the keto form's dominance. |

Applications in Drug Development

The 7-chloroquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.

-

Antimalarial Agents: The 7-chloroquinoline structure is famously the core of the antimalarial drug Chloroquine. Researchers use derivatives of this scaffold to develop new compounds aimed at overcoming drug-resistant strains of malaria.[4]

-

Anticancer Therapeutics: The quinoline ring has been incorporated into numerous kinase inhibitors used in oncology. The functional groups on this compound allow for chemical modification to create libraries of compounds that can be screened for activity against various cancer cell lines.[5]

-

Antiviral & Antifungal Research: Functionalized quinolines have been investigated for a broad range of antimicrobial activities.[6][7] The 4-position can be derivatized to explore structure-activity relationships in the development of novel antifungal or antiviral agents, including inhibitors of the SARS-CoV-2 main protease (Mpro).[8]

-

Chemical Probes: As a well-defined molecular entity, it can be used as a starting point to synthesize probes for exploring biological pathways or validating new drug targets.

Safety and Handling

As a laboratory chemical, this compound and its parent compound, 7-chloroquinoline, must be handled with appropriate care.

-

GHS Hazard Statements: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Self-Validation: Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The SDS contains comprehensive information on hazards, first-aid measures, and emergency procedures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170437, 7-Chloro-4-methylquinoline. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). 7-Chloro-2-methylquinoline CAS 4965-33-7. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138395, 7-Chloro-2-methylquinoline. Retrieved from [Link]

-

Various Authors. (2018). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]

-

Pérez-Vargas, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. Molecules. Retrieved from [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

Various Authors. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

-

Pérez-Vargas, J., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413521. Retrieved from [Link]

-

Various Authors. (2019). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Retrieved from [Link]

-

Various Authors. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Retrieved from [Link]

-

Various Authors. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Phenol vs 4-hydroxypyridine - Enol Content. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4650466. Retrieved from [Link]

Sources

- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-2-methylquinoline CAS 4965-33-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 6. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Quinolinol Compounds

A Technical Guide for Drug Development & Translational Research

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a "privileged structure" in medicinal chemistry, characterized by its bidentate chelating ability via the phenolic oxygen and the pyridine nitrogen. While historically utilized as antiseptics (e.g., clioquinol), modern translational research has repurposed these compounds as Metal-Protein Attenuating Compounds (MPACs) .[1]

This guide analyzes the therapeutic utility of quinolinols in neurodegeneration and oncology. Unlike traditional chelators that strip metals systemically, MPACs act as ionophores—redistributing bio-metals (Zn²⁺, Cu²⁺) to restore intracellular homeostasis or induce lethal metallo-toxicity in cancer cells.

Part 1: Chemical Basis & Pharmacology

The therapeutic efficacy of quinolinols hinges on the "chelation bite" formed between the hydroxyl group at position 8 and the heterocyclic nitrogen at position 1.

-

Lipophilicity: The planar aromatic rings allow passive diffusion across the Blood-Brain Barrier (BBB), a critical feature for Alzheimer’s and Huntington’s therapeutics.

-

Metal Selectivity: 8-HQ derivatives exhibit high affinity for transition metals (Cu²⁺, Zn²⁺, Fe³⁺) over alkali earth metals (Ca²⁺, Mg²⁺), reducing off-target cardiac or synaptic side effects.

-

The "Trojan Horse" Mechanism: In oncology, the ligand itself is often non-toxic; however, the Ligand-Metal Complex (e.g., CQ-Cu) acts as the active proteasome inhibitor.

Part 2: Therapeutic Vertical – Neurodegeneration

Target: Alzheimer’s Disease (AD) and Huntington’s Disease.[1] Lead Compounds: Clioquinol (PBT1), PBT2.

Mechanism of Action: The Ionophore Hypothesis

In AD, Zinc and Copper become trapped in extracellular Amyloid-β (Aβ) plaques, causing two failures:

-

Loss of Function: Intracellular depletion of Zn/Cu impairs enzymatic function (e.g., SOD1, gene transcription).

-

Gain of Toxicity: Extracellular metals catalyze ROS production and stabilize Aβ oligomers.

PBT2 functions not by stripping metals from the brain, but by chaperoning them from the extracellular plaque into the neuron. This restores intracellular signaling (GSK3β phosphorylation) and promotes Aβ degradation by Matrix Metalloproteinase-2 (MMP2).[2]

Visualization: MPAC Signaling Pathway

Figure 1: Mechanism of PBT2 in Alzheimer’s Disease. The compound acts as a zinc/copper chaperone, moving metals from toxic extracellular plaques to the intracellular space, triggering neuroprotective signaling.

Part 3: Therapeutic Vertical – Oncology

Target: Solid Tumors (Breast, Bladder) and Multidrug-Resistant (MDR) lines. Lead Compounds: Nitroxoline, 8-HQ-Mannich bases.

Mechanism 1: MetAP2 Inhibition (Nitroxoline)

Nitroxoline, an antibiotic, was repurposed after high-throughput screening identified it as a potent inhibitor of Methionine Aminopeptidase-2 (MetAP2) .[3][4] Blockade of MetAP2 prevents the removal of N-terminal methionine from nascent proteins, arresting endothelial cell proliferation (angiogenesis).

Mechanism 2: The Copper-Proteasome Axis

Tumor cells often possess elevated copper levels. 8-HQ derivatives bind this endogenous copper, forming a complex that inhibits the 20S proteasome . This blockade leads to the accumulation of ubiquitinated proteins and subsequent apoptosis.

Visualization: Anticancer Pathways[5]

Figure 2: Dual anticancer mechanisms. Left: Nitroxoline targets angiogenesis via MetAP2.[6] Right: Clioquinol exploits tumor copper elevation to inhibit the proteasome.

Part 4: Quantitative Data Summary

The following table synthesizes potency data for key quinolinol derivatives against specific targets.

| Compound | Target / Cell Line | Activity Type | Potency (IC50 / Kd) | Clinical Status |

| Nitroxoline | MetAP2 Enzyme | Inhibition | 54.8 nM [1] | FDA Approved (UTI), Repurposed |

| Nitroxoline | HUVEC (Angiogenesis) | Proliferation Inhibition | 1.9 µM [1] | Phase II (Cancer) |

| Clioquinol | MCF-7 (Breast Cancer) | Cytotoxicity | ~12.5 µM [2] | Withdrawn (Oral), Topical only |

| PBT2 | Aβ-Zn Aggregates | Dissociation (Kd) | ~10⁻⁹ M range | Phase II (AD/HD) |

| 8-HQ | 20S Proteasome | Inhibition | Copper-Dependent | Research Tool |

Part 5: Experimental Workflows (The "How-To")

To validate the mechanism of action for novel quinolinol derivatives, researchers must distinguish between ligand toxicity and metal-dependent toxicity.

Protocol 1: The Metal Rescue Assay (Self-Validating System)

Objective: Determine if cytotoxicity is driven by metal chelation (stripping) or ionophore activity (loading).

Methodology:

-

Seed Cells: Plate cancer cells (e.g., HeLa or A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

-

Treatment Groups:

-

A (Control): DMSO vehicle.

-

B (Test): Quinolinol derivative (0.1 – 100 µM).

-

C (Metal Supplemented): Quinolinol + CuCl₂ (1:1 molar ratio).

-

D (Metal Rescue): Quinolinol + Excess Zn²⁺ or Fe³⁺.

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout: MTT or CellTiter-Glo assay.

Interpretation (The Logic):

-

If C is more toxic than B : The mechanism is likely ionophore-based (e.g., copper toxicity, proteasome inhibition). The complex is the active drug.

-

If D rescues viability compared to B: The mechanism is chelation-based (starving the cell of essential metals).

Protocol 2: In Vitro Proteasome Inhibition

Objective: Confirm if the Cu-Quinolinol complex targets the 20S proteasome.

-

Lysate Preparation: Harvest tumor cells and lyse in non-denaturing buffer (50 mM Tris-HCl, pH 7.5).

-

Substrate Addition: Use fluorogenic peptide substrate Suc-LLVY-AMC (specific for chymotrypsin-like activity).

-

Reaction:

-

Mix Lysate (10 µg) + Test Compound (10 µM) + CuCl₂ (10 µM).

-

Add Suc-LLVY-AMC (50 µM).

-

-

Kinetics: Measure fluorescence (Ex 380nm / Em 460nm) every 5 mins for 1 hour.

-

Validation: Use Bortezomib (100 nM) as a positive control. A reduction in slope indicates proteasome inhibition.

References

-

Shim, J. S., et al. (2010). "Nitroxoline inhibits angiogenesis and growth of human bladder cancer."[7] Journal of the National Cancer Institute.[7]

-

BenchChem. (2025).[5][8][9] "Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents." BenchChem Technical Guides.

-

Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron.

-

Chen, D., et al. (2009). "Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper."[10][11] Cancer Research.

-

Lannfelt, L., et al. (2008).[1] "Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial." The Lancet Neurology.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of nitroxoline on angiogenesis and growth of human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of nitroxoline in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic slows growth of bladder and breast cancer cells - ecancer [ecancer.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper and transport copper into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-2-methylquinolin-4-ol literature review

An In-depth Technical Guide to 7-Chloro-2-methylquinolin-4-ol: Synthesis, Properties, and Applications

Introduction

The quinoline ring system is a quintessential heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic molecules of profound importance in medicinal and materials chemistry. Within this class, quinolin-4-ones and their tautomeric forms, 4-hydroxyquinolines, represent a "privileged scaffold" due to their versatile chemical reactivity and broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1]

This technical guide focuses on a specific, highly functionalized derivative: This compound (C₁₀H₈ClNO) . This compound serves as a critical synthetic intermediate, leveraging the electronic influence of the chloro-substituent and the steric and electronic properties of the methyl group to enable the development of more complex molecular architectures. Its structure exists in a tautomeric equilibrium with the 7-chloro-2-methylquinolin-4(1H)-one form, a characteristic that defines its reactivity and biological interactions. This document provides a comprehensive overview of its synthesis, a detailed profile of its physicochemical and spectroscopic properties, and an exploration of its applications as a foundational building block in drug discovery and organic synthesis.

Section 1: Synthesis via the Conrad-Limpach Reaction

The most direct and industrially relevant method for constructing the this compound core is the Conrad-Limpach synthesis .[2][3] This powerful reaction facilitates the formation of 4-hydroxyquinolines through the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4][5]

For the specific synthesis of this compound, the selected starting materials are 3-chloroaniline and ethyl acetoacetate . The reaction proceeds in two distinct stages:

-

Formation of the Enamine Intermediate: 3-chloroaniline reacts with the keto group of ethyl acetoacetate under mild, often acid-catalyzed, conditions to form the more stable β-aminoacrylate (an enamine), ethyl 3-((3-chlorophenyl)amino)but-2-enoate. This step is kinetically controlled and typically occurs at or slightly above room temperature.[2]

-

Thermal Cyclization: The crucial ring-closing step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[2][3] This intramolecular reaction proceeds via the less stable but more reactive imine tautomer. The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil is critical to achieve the necessary temperature and ensure high yields by preventing degradation.[2][6]

Reaction Mechanism

The causality of the Conrad-Limpach synthesis is rooted in the strategic manipulation of reaction conditions to favor specific intermediates and reaction pathways.

Caption: Mechanism of the Conrad-Limpach synthesis.

Section 2: Physicochemical & Spectroscopic Profile

While a complete experimental dataset for this compound is not consolidated in a single source, its properties can be reliably predicted and inferred from closely related analogs. The data presented below combines computed values for the target molecule with experimental data from key structural analogs to provide a comprehensive profile.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₈ClNO | - |

| Molecular Weight | 193.63 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Predicted, based on analogs[7] |

| Melting Point | >250 °C | Predicted. Analog 7-Chloro-4-hydroxyquinoline melts at 276-279 °C[7] |

| pKa (Acidic) | ~8.0 | Predicted. Analog 7-chloro-8-methylquinolin-2(1H)-one has a pKa of 7.96[8] |

| LogP | ~2.5 | Predicted. Analog 7-chloro-8-methylquinolin-2(1H)-one has a LogKow of 2.49[8] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Predicted, based on general quinolone properties[9] |

Table 2: Representative Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected signals based on the analysis of similar quinoline structures.[10][11][12]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.4-2.6 (s, 3H, -CH₃); ~6.0-6.5 (s, 1H, H3); ~7.4-8.2 (m, 3H, Ar-H at positions 5, 6, 8). The exact shifts depend on the solvent (typically DMSO-d₆). |

| ¹³C NMR | δ (ppm): ~18-20 (-CH₃); ~110-150 (aromatic carbons); ~170-180 (C4-O/C=O). Expect 10 distinct signals.[12] |

| FT-IR | ν (cm⁻¹): ~3100-2800 (broad, O-H/N-H stretch); ~1640-1620 (C=O stretch); ~1600-1450 (C=C/C=N aromatic stretches); ~850-750 (C-Cl stretch).[10] |

| Mass Spec (ESI-MS) | [M+H]⁺: m/z ≈ 194.03. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) at m/z 194 and 196 would be a key diagnostic feature.[10] |

Section 3: Applications in Chemical Synthesis & Drug Discovery

This compound is not typically an end-product but rather a versatile platform for generating molecular diversity. Its strategic functionalization allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The quinoline core is a known pharmacophore that can be readily modified to optimize biological activity.[1]

The key reactive sites on the scaffold are:

-

The C4-hydroxyl group: Can be converted to a chloride (e.g., using POCl₃) to create the highly reactive 4,7-dichloro-2-methylquinoline intermediate. This C4-chloro group is then susceptible to nucleophilic aromatic substitution (SₙAr) with a wide range of amines, thiols, and alcohols.[1]

-

The N1-nitrogen: Can be alkylated or participate in coordination chemistry.

-

The aromatic ring: Can undergo further electrophilic substitution, although the existing substituents direct this reactivity.

This versatility has positioned the 7-chloroquinoline scaffold at the forefront of drug discovery programs targeting a range of diseases.

-

Antimalarial Agents: The 7-chloroquinoline core is famously the basis for chloroquine. Modifications at the 4-position with various aminoalkyl side chains are a proven strategy for developing potent antimalarial compounds.[10][13]

-

Anticancer Agents: Numerous 7-chloroquinoline derivatives have been synthesized and evaluated for their antiproliferative activity. They often function as kinase inhibitors or DNA-intercalating agents.[1][14]

-

Antifungal and Antibacterial Agents: The scaffold has been used to develop compounds with significant activity against pathogenic fungi and bacteria.[13][14]

-

Neuroprotective Agents: Recent research has explored 4-amino-7-chloroquinoline derivatives as potential therapeutics for Parkinson's disease by targeting specific nuclear receptors.[15]

Caption: Diversification of the core scaffold.

Section 4: Experimental Protocols

The following protocols are generalized from established procedures for the Conrad-Limpach synthesis and are intended for use by trained synthetic chemists in a controlled laboratory setting.[2][4][6]

Protocol 4.1: Synthesis of this compound

Part A: Synthesis of Ethyl 3-((3-chlorophenyl)amino)but-2-enoate (Enamine Intermediate)

-

To a 250 mL round-bottom flask, add 3-chloroaniline (12.75 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol).

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture with stirring at 130-140 °C for 1 hour. Equip the flask with a short path distillation head to remove the water and ethanol formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-chloroaniline spot has been consumed.

-

Allow the reaction mixture to cool. The resulting crude oil is typically of sufficient purity to be used directly in the next step without further purification.

Part B: Thermal Cyclization to this compound

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, add 200 mL of Dowtherm A (or mineral oil).

-

Heat the solvent to 250-255 °C with vigorous stirring.

-

Slowly add the crude enamine intermediate from Part A to the hot solvent dropwise over 30-45 minutes.

-

Maintain the temperature at 250 °C and continue stirring for an additional 1-2 hours after the addition is complete. A precipitate will form as the product crystallizes out of the hot solvent.

-

Allow the mixture to cool to below 100 °C, then add 200 mL of hexanes to dilute the mixture and aid filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with hexanes (2 x 100 mL) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF to yield this compound as a solid.

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its efficient synthesis via the Conrad-Limpach reaction from readily available starting materials makes it an accessible and economical building block. The presence of three distinct functional regions—the chloro-substituted benzene ring, the methyl-substituted pyridine ring, and the 4-oxo/hydroxyl group—provides a rich platform for chemical modification. This versatility has been effectively harnessed in the development of a wide range of compounds with potent biological activities, underscoring the enduring importance of the quinoline scaffold in the ongoing search for novel therapeutics.

References

A numbered list of all sources cited into a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 10. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum [chemicalbook.com]

- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and History of 7-Chloro-2-methylquinolin-4-ol

The following technical guide details the discovery, synthesis, and application of 7-Chloro-2-methylquinolin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary

This compound (CAS: 486-70-4 / 86-99-7 derivative) is a substituted quinolone intermediate primarily utilized in the synthesis of 4-aminoquinoline antimalarials and, more recently, multi-drug resistance (MDR) reversal agents.[1]

While often overshadowed by its desmethyl analogue (the precursor to Chloroquine), the 2-methyl variant represents a distinct lineage of pharmacophores derived from the Conrad-Limpach synthesis .[1] This guide analyzes its historical emergence from the dye industry of the late 19th century to its modern role as a privileged scaffold for generating libraries of kinase inhibitors and anti-infectives.

Historical Context: From Dyes to Therapeutics

The Conrad-Limpach Legacy (1887)

The history of this compound is inextricably linked to the development of quinoline synthesis methods in Germany.[1] In 1887, Max Conrad and Leonhard Limpach discovered that condensing anilines with

-

Kinetic Control (20–100°C): Formation of a

-anilinoacrylate (enamine).[1] Upon high-temperature cyclization ( -

Thermodynamic Control (>140°C): Direct formation of the anilide, which cyclizes to the 2-hydroxyquinoline (Knorr Quinoline Synthesis).[3]

This regioselectivity was crucial. To access the antimalarial pharmacophore (which requires a functionalizable position at C4), chemists had to strictly follow the Conrad-Limpach pathway.

The Antimalarial Boom (1930s-1940s)

During WWII, the interruption of quinine supplies forced a massive search for synthetic alternatives. While Bayer scientists (Andersag et al.) focused on Resochin (Chloroquine) and Sontochin (3-methylchloroquine), the 2-methyl derivatives offered a parallel structure-activity relationship (SAR) study.[1]

-

Sontochin (3-methyl) proved that steric bulk on the pyridine ring was tolerated.[1]

-

This compound served as the precursor for 2-methyl-chloroquine analogues , which were evaluated to bypass resistance mechanisms developed against the standard chloroquine scaffold.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Tautomer | 7-Chloro-2-methyl-4(1H)-quinolone |

| Molecular Formula | C |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | >270°C (sublimes/decomposes) |

| Solubility | Poor in water; soluble in hot DMSO, DMF, and acetic acid |

| pKa | ~10.5 (OH), ~2.5 (NH protonation) |

Technical Synthesis Protocol

The following protocol is an optimized Conrad-Limpach procedure. It prioritizes the isolation of the enamine intermediate to prevent contamination with the Knorr product (2-hydroxy isomer).[1]

Reaction Scheme

Reagents: m-Chloroaniline, Ethyl Acetoacetate, Acid Catalyst (HCl), Heat.[4]

Figure 1: The Conrad-Limpach synthetic pathway emphasizing the kinetic enamine intermediate.[1]

Step-by-Step Methodology

Phase 1: Enamine Formation (Kinetic Control)

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq m-chloroaniline in toluene or benzene.

-

Addition: Add 1.1 eq Ethyl Acetoacetate and a catalytic amount of glacial acetic acid or HCl (0.01 eq).

-

Reflux: Heat to reflux (80–110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

-

Critical Check: Ensure temperature does not exceed 120°C to avoid premature anilide formation (Knorr side-reaction).

-

-

Isolation: Evaporate solvent under reduced pressure. The residue is the crude

-anilinoacrylate (enamine) .[1] It can often be used directly or recrystallized from hexane/ethanol.[1]

Phase 2: Thermal Cyclization (Ring Closure)

-

Solvent Prep: Heat a high-boiling solvent (Dowtherm A or Diphenyl Ether) to 250°C in a separate reactor.[1]

-

Addition: Add the crude enamine dropwise to the vigorously boiling solvent.

-

Why: Rapid addition to high heat favors the electrocyclic ring closure over polymerization.[1]

-

-

Reaction: Maintain temperature at 240–250°C for 20–30 minutes. Ethanol is evolved and flashes off.[1][5]

-

Work-up: Cool the mixture to room temperature. The product, This compound , typically precipitates out of the oily solvent.[1]

-

Purification: Filter the solid. Wash copiously with acetone or diethyl ether to remove residual Dowtherm A. Recrystallize from DMF/Ethanol if high purity is required.[1]

Mechanistic Insights & Regioselectivity

The reaction of m-chloroaniline presents a regioselectivity challenge. The ring closure can occur ortho to the amine at two positions, leading to either the 7-chloro or 5-chloro isomer.[1]

-

Steric Hindrance: Cyclization at the position para to the chlorine (yielding the 7-chloro isomer) is sterically favored over the position ortho to the chlorine (yielding the 5-chloro isomer).[1]

-

Yield Distribution: Typically, the 7-chloro isomer constitutes >80% of the product.[1] The 5-chloro impurity is often more soluble and removed during the washing step.[1]

Figure 2: Mechanistic pathway highlighting the tautomerization and regioselectivity of the cyclization.

Applications in Drug Development

Once synthesized, this compound serves as a gateway to functionalized pharmacophores.[1]

Transformation to 4,7-Dichloro-2-methylquinoline

The 4-hydroxyl group is a "dummy" group in this context; it is almost always converted to a chloride to enable Nucleophilic Aromatic Substitution (

-

Reagent: Phosphorus Oxychloride (

).[5] -

Product: 4,7-Dichloro-2-methylquinoline .[1]

-

Reactivity: The chlorine at C4 is highly reactive toward amines, while the chlorine at C7 and the methyl at C2 remain stable.

Modern Therapeutic Targets

-

MDR Reversal Agents: Recent research utilizes the 2-methylquinoline scaffold to create inhibitors of P-glycoprotein (P-gp), helping to reverse drug resistance in cancer cells.[1]

-

Kinase Inhibitors: The scaffold is used in the design of Type II kinase inhibitors (e.g., for VEGFR or c-Met), where the quinoline nitrogen forms a key hydrogen bond in the hinge region of the kinase ATP-binding pocket.

-

Antifungals: Hydrazone derivatives synthesized from this core have shown efficacy against Candida species, comparable to fluconazole in in vitro assays.

References

-

Conrad, M., & Limpach, L. (1887).[6] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

Andersag, H., et al. (1940s). "Development of Chloroquine and Sontochin." Bayer Research Archives.[1] (Historical reference to the antimalarial program).

-

Price, C. C., & Roberts, R. M. (1948). "4,7-Dichloroquinoline."[1][4][5][7][8][9] Organic Syntheses, 28, 38.

-

Musial, A., et al. (2024).[10][4][11] "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Molbank, 2024(1), M1796.[9]

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Parra, Y., et al. (2013). "Synthesis and antimalarial activity of [(7-chloroquinolin-4-yl)amino]acetophenones." Medicinal Chemistry Research.

Sources

- 1. prepchem.com [prepchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

A Comprehensive Spectroscopic and Analytical Guide to 7-Chloro-2-methylquinolin-4-ol

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 7-Chloro-2-methylquinolin-4-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances and analytical characterization of this important quinoline derivative. The inherent tautomerism of the molecule is a central theme, with a thorough explanation of how this phenomenon influences its spectroscopic signature. We will examine the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy. This guide also features detailed, field-tested protocols for data acquisition and visual diagrams to elucidate complex concepts, ensuring a comprehensive understanding for both novice and experienced scientists.

Introduction: The Significance of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The substituent pattern on the quinoline ring plays a critical role in modulating the pharmacological profile of these compounds. This compound, a substituted quinoline, is a valuable synthetic intermediate and a subject of interest in drug discovery programs. Its structural features, including the chloro and methyl groups, can significantly influence its biological activity and pharmacokinetic properties.

A crucial aspect of understanding the chemistry of this compound is its existence as a pair of tautomers: the enol form (this compound) and the keto form (7-Chloro-2-methyl-1H-quinolin-4-one). The equilibrium between these two forms is influenced by factors such as the solvent and the physical state (solid or solution). In most cases, the keto form is the predominant tautomer. This tautomerism has profound implications for the interpretation of its spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the analytical conditions.

Molecular Structure and Tautomerism

The chemical structure of this compound and its keto tautomer are depicted below. The IUPAC name for the keto form is 7-chloro-2-methyl-1H-quinolin-4-one.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and for providing insights into the predominant tautomeric form.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Proton | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet |

| H-3 | ~6.3 | Singlet |

| H-5 | ~8.0 | Doublet |

| H-6 | ~7.4 | Doublet of doublets |

| H-8 | ~7.8 | Doublet |

| -NH (keto) | Broad, downfield | Singlet |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The presence of a broad singlet in the downfield region (typically > 10 ppm) would be indicative of the N-H proton of the keto tautomer. The singlet for the H-3 proton is also characteristic of the quinolin-4-one structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the keto tautomer is expected to have a characteristic chemical shift in the downfield region.

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~18-20 |

| C-2 | ~150-155 |

| C-3 | ~110-115 |

| C-4 | ~175-180 (C=O) |

| C-4a | ~140-145 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~135-140 |

| C-8 | ~115-120 |

| C-8a | ~145-150 |

Note: The chemical shifts are approximate.

Experimental Protocol for NMR Data Acquisition

Caption: A standard procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak will confirm the molecular formula.

Expected Mass Spectrometry Data:

The molecular weight of C₁₀H₈ClNO is 193.63 g/mol . In the mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 193 and an [M+2]⁺ peak at m/z 195 with a relative intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the isotopic pattern of chlorine.